molecular formula C12H11N3O2 B479543 N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide CAS No. 99989-14-7

N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No. B479543
CAS RN: 99989-14-7
M. Wt: 229.23g/mol
InChI Key: RHZKAEYCYUEAML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide” is a chemical compound with the molecular formula C12H11N3O2 . It has been mentioned in the context of various studies, including those related to the design, synthesis, and biological evaluation of certain derivatives .


Molecular Structure Analysis

The molecular structure of “N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide” can be represented by the InChI code: 1S/C9H7N3O2/c10-8(13)7-5-3-1-2-4-6(5)9(14)12-11-7/h1-4H, (H2,10,13) (H,12,14) . The compound has a molecular weight of 189.17 g/mol .


Physical And Chemical Properties Analysis

“N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide” has a molecular weight of 189.17 g/mol . It has a topological polar surface area of 84.6 Ų and a rotatable bond count of 1 . The compound is represented by the canonical SMILES string: C1=CC=C2C(=C1)C(=NNC2=O)C(=O)N .

Scientific Research Applications

Catalytic Processes and Chemical Synthesis

Double bond migration in N-allylic systems catalyzed by transition metal complexes is a significant area of study. Research has shown that isomerization of N-allyl compounds, including amines, imines, amides, and nitrogen-heterocycles, to their corresponding N-(1-propenyl) compounds can be catalyzed efficiently by transition metals like Rh, Ru, Fe, Ir, and others. This process is crucial for the selective synthesis of various compounds, including enamines and enamides, demonstrating the utility of such transformations in organic synthesis (S. Krompiec et al., 2008).

Pharmaceutical Development

The 1,3,4-oxadiazole core, often present in pharmaceutical compounds, exhibits a broad range of pharmacological properties. Compounds containing this moiety have been shown to display significant medicinal potential, including antiviral, analgesic, and anti-inflammatory activities. The synthesis and functionalization of 1,3,4-oxadiazoles have been extensively studied, highlighting their importance in the development of new drugs (Kavita Rana et al., 2020).

Supramolecular Chemistry and Material Science

The assembly of benzene-1,3,5-tricarboxamides (BTAs) into one-dimensional structures is another area where the research has shown significant promise. These assemblies are stabilized by hydrogen bonding and exhibit potential applications ranging from nanotechnology to polymer processing. The versatility of BTAs as a supramolecular building block is underscored by their adaptability and the detailed understanding of their self-assembly behavior, which opens avenues for innovative applications in various scientific fields (S. Cantekin et al., 2012).

properties

IUPAC Name

4-oxo-N-prop-2-enyl-3H-phthalazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-2-7-13-12(17)10-8-5-3-4-6-9(8)11(16)15-14-10/h2-6H,1,7H2,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZKAEYCYUEAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=NNC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.